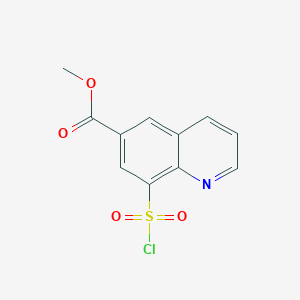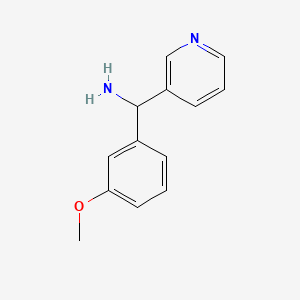![molecular formula C12H9Cl3N2O B6144770 5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde CAS No. 882225-60-7](/img/no-structure.png)
5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde' involves the reaction of 2,4-dichlorobenzylidene malononitrile with 3-methyl-1H-pyrazole-5-carbaldehyde in the presence of chloroacetic acid and sodium acetate to yield the intermediate product, which is then treated with hydrochloric acid and sodium hydroxide to obtain the final product.", "Starting Materials": [ "2,4-dichlorobenzylidene malononitrile", "3-methyl-1H-pyrazole-5-carbaldehyde", "Chloroacetic acid", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 2,4-dichlorobenzylidene malononitrile (1.0 g) and 3-methyl-1H-pyrazole-5-carbaldehyde (0.8 g) in chloroacetic acid (5 mL) and add sodium acetate (0.5 g).", "Step 2: Heat the mixture at 80°C for 4 hours with stirring.", "Step 3: Cool the reaction mixture to room temperature and pour it into water (50 mL).", "Step 4: Extract the product with ethyl acetate (3 x 20 mL).", "Step 5: Combine the organic layers and dry over anhydrous sodium sulfate.", "Step 6: Concentrate the solution under reduced pressure to obtain the intermediate product.", "Step 7: Dissolve the intermediate product in hydrochloric acid (10%) and add sodium hydroxide solution (10%) until the pH reaches 9-10.", "Step 8: Extract the product with ethyl acetate (3 x 20 mL).", "Step 9: Combine the organic layers and dry over anhydrous sodium sulfate.", "Step 10: Concentrate the solution under reduced pressure to obtain the final product." ] } | |
Número CAS |
882225-60-7 |
Nombre del producto |
5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde |
Fórmula molecular |
C12H9Cl3N2O |
Peso molecular |
303.6 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine](/img/structure/B6144697.png)



![2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide](/img/structure/B6144736.png)
![2-{4-oxo-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-5-yl}acetic acid](/img/structure/B6144742.png)